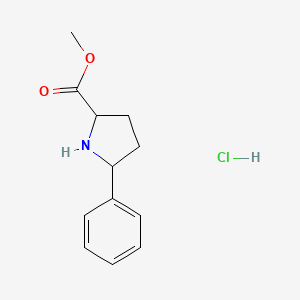
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C12H15NO2.ClH . It is a solid substance and is often used in scientific research.
Synthesis Analysis
The synthesis of “Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” is a complex process that involves several steps . Unfortunately, the specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of “Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” can be represented by the InChI code: 1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 241.72 . The compound is stored at a temperature of -10 degrees or in a refrigerator . Unfortunately, the search results do not provide more detailed physical and chemical properties.Applications De Recherche Scientifique
Organic Fluorine Chemistry
In organic fluorine chemistry, methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride can be used to produce β-fluoropyrrole derivatives. The reaction process involves primary amines and demonstrates how varying the bulkiness of the amine can influence the yield (Kim et al., 2007).
Pharmacological Profiles
Pharmacologically, derivatives of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride, such as R-96544, have been studied for their inhibitory effects on platelet aggregation. This suggests potential applications in cardiovascular medicine, particularly concerning serotonin-induced platelet aggregation (Ogawa et al., 2002).
Chemical Synthesis and Libraries
This compound is also significant in the synthesis of chemical libraries. For instance, a library of pyrimidine-5-carboxamides was prepared using a compound structurally similar to methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride. Such libraries are valuable for drug discovery and development (Črček et al., 2012).
Potential in Antimicrobial Research
Derivatives of methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride have shown potential in antimicrobial research. Compounds in this category have demonstrated significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Shastri, 2019).
Safety and Hazards
“Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and other measures as listed in the MSDS .
Propriétés
IUPAC Name |
methyl 5-phenylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGJJVLXPPJJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



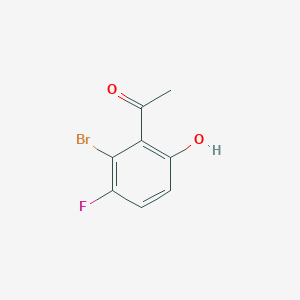

![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)



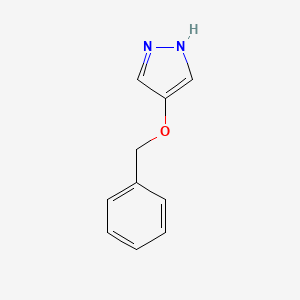
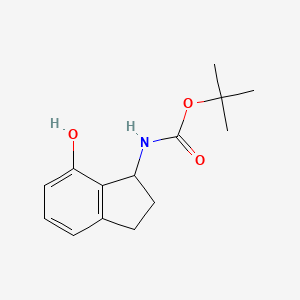
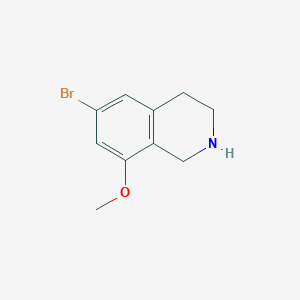
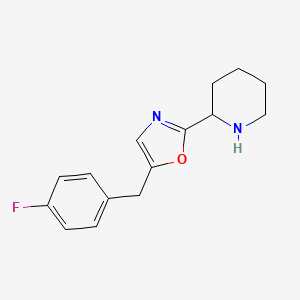



![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)